molecular formula C13H15F4NO B250050 N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide

Cat. No. B250050
M. Wt: 277.26 g/mol
InChI Key: DMTMHHZFIYBIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide is a chemical compound that is commonly referred to as FTAA. It is a fluorinated derivative of anilide and is known for its use in scientific research. FTAA is a fluorescent probe that is used to detect amyloid fibrils, which are associated with various neurodegenerative diseases.

Mechanism of Action

FTAA binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding. The fluorophore in FTAA emits fluorescence upon binding to amyloid fibrils, allowing for the detection and quantification of amyloid fibrils. The binding of FTAA to amyloid fibrils is reversible, allowing for the study of the kinetics of amyloid fibril formation and disaggregation.
Biochemical and Physiological Effects:
FTAA is a relatively non-toxic compound and does not have any known physiological effects. It is primarily used in vitro and in vivo to detect amyloid fibrils and study their formation and propagation.

Advantages and Limitations for Lab Experiments

One of the main advantages of FTAA is its high sensitivity and specificity for amyloid fibrils. It can detect amyloid fibrils at low concentrations and has been shown to be effective in a variety of experimental settings. However, FTAA is not suitable for all types of amyloid fibrils and may not be effective in detecting certain types of amyloid fibrils. Additionally, FTAA has limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the use of FTAA in scientific research. One area of interest is the development of FTAA-based therapeutics for neurodegenerative diseases. FTAA has been shown to bind to amyloid fibrils with high specificity, making it a potential candidate for the development of drugs that can target and disrupt amyloid fibrils. Another potential direction is the development of new FTAA derivatives with improved solubility and binding properties. These derivatives could be used to study a wider range of amyloid fibrils and could potentially be used in diagnostic applications. Finally, FTAA could be used in combination with other imaging techniques to study the formation and propagation of amyloid fibrils in vivo.

Synthesis Methods

The synthesis of FTAA involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with 3,3-dimethylbutyryl chloride in the presence of a base. The reaction yields FTAA as a white solid with a purity of over 95%.

Scientific Research Applications

FTAA is primarily used in scientific research to detect amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. FTAA is a highly sensitive probe that can detect the presence of amyloid fibrils in vitro and in vivo. It has been used to study the formation and propagation of amyloid fibrils, as well as to identify potential therapeutic targets for neurodegenerative diseases.

properties

Molecular Formula

C13H15F4NO

Molecular Weight

277.26 g/mol

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C13H15F4NO/c1-12(2,3)7-11(19)18-10-6-8(13(15,16)17)4-5-9(10)14/h4-6H,7H2,1-3H3,(H,18,19)

InChI Key

DMTMHHZFIYBIKY-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)F

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)F

Origin of Product

United States

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